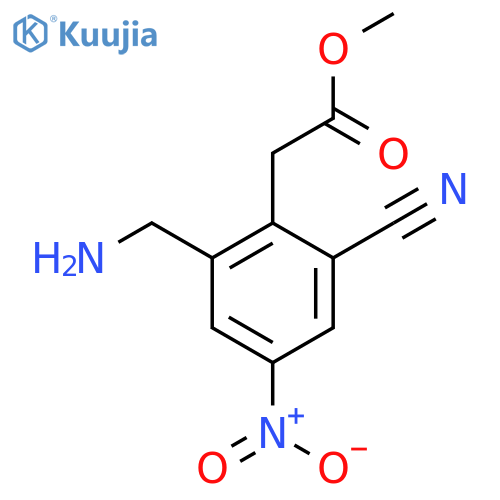

Cas no 1805961-34-5 (Methyl 2-aminomethyl-6-cyano-4-nitrophenylacetate)

1805961-34-5 structure

商品名:Methyl 2-aminomethyl-6-cyano-4-nitrophenylacetate

CAS番号:1805961-34-5

MF:C11H11N3O4

メガワット:249.222742319107

CID:4790926

Methyl 2-aminomethyl-6-cyano-4-nitrophenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-aminomethyl-6-cyano-4-nitrophenylacetate

-

- インチ: 1S/C11H11N3O4/c1-18-11(15)4-10-7(5-12)2-9(14(16)17)3-8(10)6-13/h2-3H,4-5,12H2,1H3

- InChIKey: OXDFKDIPYSRZJC-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CC1C(C#N)=CC(=CC=1CN)[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 370

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 122

Methyl 2-aminomethyl-6-cyano-4-nitrophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A012000774-500mg |

Methyl 2-aminomethyl-6-cyano-4-nitrophenylacetate |

1805961-34-5 | 97% | 500mg |

855.75 USD | 2021-05-31 | |

| Alichem | A012000774-1g |

Methyl 2-aminomethyl-6-cyano-4-nitrophenylacetate |

1805961-34-5 | 97% | 1g |

1,460.20 USD | 2021-05-31 | |

| Alichem | A012000774-250mg |

Methyl 2-aminomethyl-6-cyano-4-nitrophenylacetate |

1805961-34-5 | 97% | 250mg |

480.00 USD | 2021-05-31 |

Methyl 2-aminomethyl-6-cyano-4-nitrophenylacetate 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

1805961-34-5 (Methyl 2-aminomethyl-6-cyano-4-nitrophenylacetate) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬